Cas no 2580187-73-9 (5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride)
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride
- 5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride
- 2580187-73-9
- EN300-27717670
-
- MDL: MFCD33020348
- Inchi: 1S/C10H14N2OS.ClH/c1-7-4-10(13)12(5-9(7)11)8-2-3-14-6-8;/h4-5,8H,2-3,6,11H2,1H3;1H
- InChI Key: BVXPPWKOGFIKPE-UHFFFAOYSA-N
- SMILES: Cl.S1CCC(C1)N1C(C=C(C)C(=C1)N)=O
Computed Properties
- Exact Mass: 246.0593620g/mol
- Monoisotopic Mass: 246.0593620g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 322
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.6Ų
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27717670-0.05g |
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride |
2580187-73-9 | 95.0% | 0.05g |
$298.0 | 2025-03-20 | |
| Enamine | EN300-27717670-0.1g |
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride |
2580187-73-9 | 95.0% | 0.1g |
$446.0 | 2025-03-20 | |
| Enamine | EN300-27717670-0.25g |
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride |
2580187-73-9 | 95.0% | 0.25g |
$637.0 | 2025-03-20 | |
| Enamine | EN300-27717670-0.5g |
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride |
2580187-73-9 | 95.0% | 0.5g |
$1002.0 | 2025-03-20 | |
| Enamine | EN300-27717670-1.0g |
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride |
2580187-73-9 | 95.0% | 1.0g |
$1286.0 | 2025-03-20 | |
| Enamine | EN300-27717670-2.5g |
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride |
2580187-73-9 | 95.0% | 2.5g |
$2520.0 | 2025-03-20 | |
| Enamine | EN300-27717670-5.0g |
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride |
2580187-73-9 | 95.0% | 5.0g |
$3728.0 | 2025-03-20 | |
| Enamine | EN300-27717670-10.0g |
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride |
2580187-73-9 | 95.0% | 10.0g |
$5528.0 | 2025-03-20 | |
| Enamine | EN300-27717670-1g |
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride |
2580187-73-9 | 95% | 1g |
$1286.0 | 2023-09-10 | |
| Enamine | EN300-27717670-5g |
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride |
2580187-73-9 | 95% | 5g |
$3728.0 | 2023-09-10 |
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride
Introduction to 5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride (CAS No. 2580187-73-9)
5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride, a compound with the CAS number 2580187-73-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the dihydropyridine class, which is well-known for its diverse biological activities and therapeutic potential. The unique structural features of this molecule, particularly the presence of a thiolanyl moiety and an amino group, contribute to its distinctive chemical and pharmacological properties.
The dihydropyridine scaffold is renowned for its role in cardiovascular medications, where it exhibits potent calcium channel blocking activity. However, the incorporation of a thiolan-3-yl group into the molecular structure of 5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride introduces novel interactions that may enhance its pharmacological efficacy and selectivity. This modification has been explored in recent research as a strategy to develop new therapeutic agents with improved pharmacokinetic profiles.
Recent studies have highlighted the importance of thiolan derivatives in medicinal chemistry due to their ability to modulate various biological pathways. The thiolan ring, characterized by its sulfur-containing heterocycle, can engage in multiple interactions with biological targets, including enzymes and receptors. This versatility makes thiolan-based compounds attractive candidates for drug development, particularly in areas such as anti-inflammatory and anticancer therapies.
In the context of cardiovascular research, 5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride has been investigated for its potential to influence vascular tone and blood pressure regulation. The amino group at the 5-position of the dihydropyridine ring is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets. This feature may contribute to the compound's ability to selectively modulate specific calcium channels without affecting other cellular processes.
The hydrochloride salt form of this compound enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications. Solubility is a critical factor in drug development, as it directly impacts the formulation and delivery of therapeutic agents. By improving solubility, 5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride can potentially be administered via multiple routes, including oral and intravenous formulations.
Current research in medicinal chemistry emphasizes the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. The structural features of 5-amino-4-methyl-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride make it a promising candidate for such an approach. By leveraging the interactions between the thiolan ring and biological targets, this compound may exhibit dual or even triple functionality, providing a comprehensive therapeutic effect.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. The use of chiral auxiliaries and asymmetric catalysis has been explored to achieve enantiopure forms of the compound, which is crucial for minimizing side effects and maximizing therapeutic efficacy.
In vitro studies have demonstrated the potential of 5-amino-4-methyl-1-(thiolan-3-y l)-1,2-dihydropyridin -2-one hydrochloride to interact with specific enzymes and receptors relevant to cardiovascular diseases. These studies have provided valuable insights into its mechanism of action and have identified potential therapeutic applications. For instance, preliminary data suggest that this compound may inhibit enzymes involved in inflammation and oxidative stress, which are key factors in the pathogenesis of cardiovascular disorders.
Preclinical studies are ongoing to evaluate the safety and efficacy of 5-amino -4-methyl -1-(thiolan -3 -yl) -1 ,2 -dih ydrop y ridin -2 -one hydrochlor ide in animal models. These studies aim to provide a solid foundation for future clinical trials in humans. The results from these preclinical investigations will be crucial in determining whether this compound can be translated into a viable therapeutic agent for treating cardiovascular diseases.
The development of new drugs is a complex process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. The unique properties of 5-amino -4-methyl -1-(thiolan -3 -yl) -1 ,2 -dih ydrop y ridin -2 -one hydrochlor ide highlight the importance of interdisciplinary approaches in drug discovery. By combining structural biology with computational modeling and high-throughput screening techniques, researchers can accelerate the identification of novel drug candidates with improved pharmacological profiles.
The future prospects for 5-amino -4-methyl -1-(thiolan -3 -yl) -1 ,2 -dih ydrop y ridin -2 -one hydrochlor ide are promising given its innovative structure and potential therapeutic applications. As research continues to uncover new biological targets and mechanisms of action, this compound may emerge as a valuable tool in the treatment of various diseases. The integration of cutting-edge synthetic methods with advanced pharmacological studies will be essential in realizing its full potential as a therapeutic agent.
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